N-Acetylhistamin

Übersicht

Beschreibung

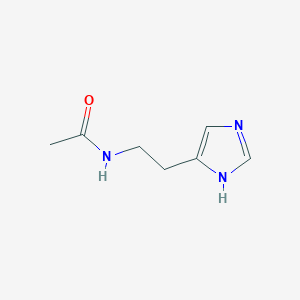

N-Acetylhistamine is a chemical compound related to histamine, a well-known mediator of allergic reactions and regulator of stomach acid production. It is an acetylated form of histamine, which suggests that it may have different biological activities or metabolic pathways compared to histamine itself. The presence of N-acetylhistamine in tissues and its potential physiological roles have been a subject of research, as indicated by studies on its deacetylation and the resulting elevation of histamine levels in animal tissues .

Synthesis Analysis

The synthesis of N-acetylhistamine is not directly described in the provided papers; however, methods for synthesizing related N-acetylated compounds have been reported. For instance, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, involves acetylation and sulfatase treatment . Similarly, (-)-N-Acetylslaframine, an indolizidine alkaloid, was synthesized using stereoselective lithiation and substitution reactions . These methods could potentially be adapted for the synthesis of N-acetylhistamine.

Molecular Structure Analysis

While the molecular structure of N-acetylhistamine is not explicitly analyzed in the provided papers, techniques such as NMR and MS have been employed to identify the structures of related compounds. For example, the decomposition products of N-acetyl-L-glutamine were identified using one-dimensional proton and carbon-13 NMR, as well as electrospray LC-MS/MS . These analytical techniques are crucial for confirming the molecular structure of synthesized compounds, including N-acetylhistamine.

Chemical Reactions Analysis

The chemical reactions involving N-acetylhistamine are hinted at through the study of its deacetylation. An enzyme from rat liver extract, N-acetylhistamine deacetylase, catalyzes the removal of the acetyl group from N-acetylhistamine, converting it back to histamine . This reaction is significant as it suggests a metabolic pathway for N-acetylhistamine in biological systems and implies that N-acetylhistamine could serve as a reservoir for histamine in tissues .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-acetylhistamine are not directly discussed in the provided papers. However, the stability of related compounds under physiological conditions has been investigated. For example, N-hydroxyacetaminophen was found to be moderately unstable at physiological pH and temperature . By analogy, the stability of N-acetylhistamine could be an important factor in its physiological role and potential as a therapeutic agent.

Relevant Case Studies

Case studies involving N-acetylhistamine are not explicitly presented in the provided papers. However, research on the elevation of histamine levels in rat and mouse tissues following the administration of N-acetylhistamine suggests that this compound could influence histamine-mediated physiological processes . Additionally, the inhibition of N-acetylhistamine deacetylation by diphenhydramine, an antihistaminergic agent, indicates potential interactions with pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Antiallergische Medikamente

“N-Acetylhistamin” spielt eine bedeutende Rolle bei der Synthese von Antiallergika . Histamin, das durch die Decarboxylierung von Histidin, katalysiert durch Enzyme, gebildet wird, ist eine endogene biologisch aktive Substanz, die an mehreren komplexen physiologischen Prozessen beteiligt ist . Histaminrezeptoren haben vier Subtypen, H1, H2, H3 und H4, die alle G-Protein-gekoppelte Rezeptoren (GPCRs) mit unterschiedlichen physiologischen Funktionen sind . Die antagonistische Wirkung von Histamin ist zu einem wichtigen Weg geworden, um Antiallergika zu untersuchen .

Neurotransmitter in Drosophila

“this compound” ist in Drosophila melanogaster, einem Modellorganismus für die biologische Forschung, in hoher Konzentration vorhanden . Da Histamin als Neurotransmitter in Drosophila vorgeschlagen wurde, könnte die Hydrolyse von “this compound” zu Histamin markante Auswirkungen haben .

Gewebespezifische Metabolome

“this compound” ist Teil der gewebespezifischen Metabolome in Drosophila melanogaster . Umfassende Metabolitprofile für zehn Gewebe von erwachsenen Drosophila melanogaster wurden erhalten, und “this compound” wurde in bestimmten Geweben als im Vergleich zu anderen in hoher Konzentration gefunden .

Allergische Reaktionen

Histamin spielt eine wichtige Rolle im pathophysiologischen Mechanismus von Allergien . Exogene Antigene können eine Anaphylaxie verursachen, sich mit Antikörper-Immunglobulin auf dem Mastzellkern der Zielzelle und Granulozyten verbinden, die Funktion der Zielzellmembran verändern, Histamin und andere allergische Medien freisetzen und Histamin in der H1-Rezeptorfunktion von Geweben und Organen verteilen

Safety and Hazards

Wirkmechanismus

Target of Action

N-Acetylhistamine, also known as N-omega-Acetylhistamine, primarily targets the Glutaminyl-peptide cyclotransferase . This enzyme is responsible for the biosynthesis of pyroglutamyl peptides .

Mode of Action

It is known to interact with its target, the glutaminyl-peptide cyclotransferase . This interaction could potentially influence the biosynthesis of pyroglutamyl peptides .

Biochemical Pathways

N-Acetylhistamine is an intermediate in Histidine metabolism . It is generated from Histamine via the enzyme Transferases (EC 2.3.1.-) . Histamine is an amine derived by enzymatic decarboxylation of histidine .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of N-Acetylhistamine is currently unknown .

Result of Action

Given its role in the biosynthesis of pyroglutamyl peptides, it may have an impact on processes that involve these peptides .

Eigenschaften

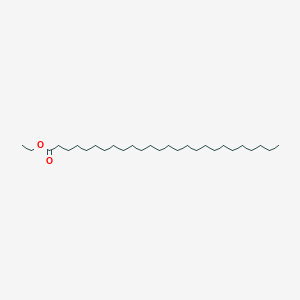

IUPAC Name |

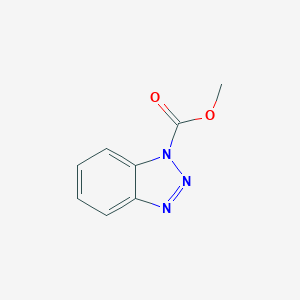

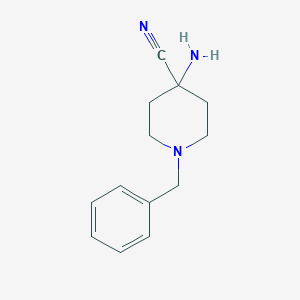

N-[2-(1H-imidazol-5-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-6(11)9-3-2-7-4-8-5-10-7/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWPISBUKWZALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217670 | |

| Record name | N-Acetylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylhistamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674566 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

673-49-4 | |

| Record name | Acetylhistamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylhistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetylhistamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylhistamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-(imidazol-4-yl)ethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLHISTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E65S46EBQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylhistamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does N-acetylhistamine exhibit any significant physiological roles?

A1: Research suggests that endogenous N-acetylhistamine may lack significant physiological roles. Exogenous administration has been shown to induce hypothermia in mice, but this effect is not mediated by histamine H1 or H2 receptors, suggesting it may not be a direct effect of N-acetylhistamine itself. []

Q2: How does N-acetylhistamine interact with histamine receptors?

A2: Studies using histamine-receptor binding assays indicate that N-acetylhistamine does not effectively bind to histamine receptors. This is in contrast to histamine, which demonstrates strong binding affinity and is capable of inducing receptor activation. []

Q3: Can N-acetylhistamine influence histamine levels in vivo?

A3: Interestingly, administering N-acetylhistamine can lead to elevated histamine levels in both rat and mouse tissues. This suggests that in vivo deacetylation of N-acetylhistamine back to histamine can occur. []

Q4: How does N-acetylhistamine affect the growth of the alga Phaeocystis globosa?

A5: N-acetylhistamine exhibits algicidal activity against Phaeocystis globosa with a 96-hour median effective concentration (EC50) of 16 μg/mL. This effect is suggested to involve oxidative damage to the algal cells, leading to the destruction of cell membrane integrity and nuclear structure. []

Q5: What is the molecular formula and weight of N-acetylhistamine?

A5: The molecular formula of N-acetylhistamine is C8H11N3O2, and its molecular weight is 181.19 g/mol. [Numerous papers mention the molecular structure, but explicit confirmation of the formula and weight is challenging to pinpoint.]

Q6: Is there information available about the material compatibility and stability of N-acetylhistamine under various conditions?

A6: The provided research papers primarily focus on the biological activity and metabolic pathways related to N-acetylhistamine. Specific details about its material compatibility and stability under various conditions are not extensively discussed. Further research is needed to explore these aspects.

Q7: Does N-acetylhistamine possess any known catalytic properties or applications in catalysis?

A7: The research papers provided do not indicate any catalytic properties or applications for N-acetylhistamine. Its primary focus lies in its role as a metabolite and its interactions within biological systems.

Q8: Have there been any computational studies conducted on N-acetylhistamine, such as simulations or QSAR model development?

A9: While the provided research primarily focuses on experimental approaches, some studies utilize computational tools. For instance, one study employed MetaboAnalyst to analyze metabolomics data, identifying potential pathways involved in anaphylactoid reactions where N-acetylhistamine plays a role. []

Q9: How do structural modifications of N-acetylhistamine impact its biological activity?

A10: Modifications to the histamine molecule, such as methylation or acetylation, significantly alter its biological activity. For example, N-methylhistamine and N,N-dimethylhistamine show significant activity in stimulating cyclic AMP formation, while N-acetylhistamine, 1-methylhistamine, and imidazole-4-acetic acid are inactive. []

Q10: What is known about the stability of N-acetylhistamine under various conditions and potential formulation strategies?

A10: The provided research predominantly focuses on the biological effects of N-acetylhistamine, with limited information regarding its stability under various conditions or formulation strategies. Further investigation is necessary to explore these aspects.

Q11: Is there information available regarding the SHE regulations, toxicology, and safety profile of N-acetylhistamine?

A11: The provided research papers do not explicitly address SHE regulations or provide comprehensive toxicological data for N-acetylhistamine. More in-depth studies are required to assess its safety profile and potential risks.

Q12: What analytical methods are commonly employed to characterize and quantify N-acetylhistamine?

A12: Various analytical techniques have been used to study N-acetylhistamine, including:

- High-performance liquid chromatography (HPLC): This technique allows for the separation and quantification of N-acetylhistamine in biological samples. []

- Mass spectrometry (MS): Coupled with HPLC, MS enables the identification and quantification of N-acetylhistamine based on its mass-to-charge ratio. []

- Radioenzymatic assays: These assays utilize radiolabeled substrates to measure the activity of enzymes involved in N-acetylhistamine metabolism, such as N-acetylhistamine deacetylase. []

- Bioassays: Historically, bioassays using smooth muscle preparations were employed to assess the activity of histamine and its metabolites, including N-acetylhistamine. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)